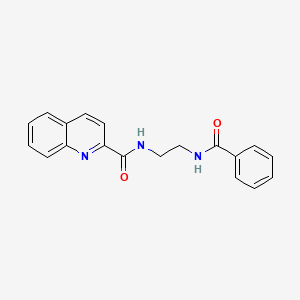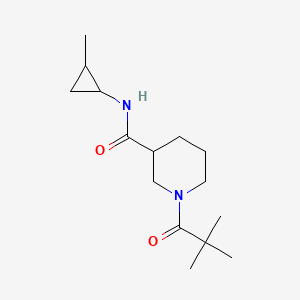![molecular formula C15H19ClN2O2 B7561955 N-[1-[2-(3-chlorophenyl)acetyl]piperidin-4-yl]acetamide](/img/structure/B7561955.png)
N-[1-[2-(3-chlorophenyl)acetyl]piperidin-4-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-[2-(3-chlorophenyl)acetyl]piperidin-4-yl]acetamide, commonly known as CPCA, is a chemical compound that has gained significant interest among researchers due to its potential therapeutic applications. CPCA is a piperidine derivative that belongs to the class of acylpiperidines.
科学的研究の応用
CPCA has been studied extensively for its potential therapeutic applications. One of the most promising applications of CPCA is its use as an analgesic. Studies have shown that CPCA has a potent analgesic effect in animal models, making it a potential candidate for the development of new pain medications. CPCA has also been studied for its anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases.
作用機序
The mechanism of action of CPCA is not fully understood, but it is believed to work by modulating the activity of the mu-opioid receptor. CPCA has been shown to bind to the mu-opioid receptor with high affinity, leading to the activation of downstream signaling pathways that result in analgesia and anti-inflammatory effects.
Biochemical and Physiological Effects
CPCA has been shown to have potent analgesic and anti-inflammatory effects in animal models. It has also been shown to have a low toxicity profile, making it a promising candidate for further research. CPCA has been shown to have a longer duration of action than other opioid drugs, making it a potential candidate for extended-release formulations.
実験室実験の利点と制限
One of the advantages of CPCA is its high purity level, which makes it a feasible compound for research purposes. CPCA has also been shown to have a low toxicity profile, which is important for safety considerations. One of the limitations of CPCA is its limited solubility in water, which can make it challenging to work with in certain experimental settings.
将来の方向性
There are several future directions for the research of CPCA. One potential direction is the development of CPCA-based medications for the treatment of pain and inflammatory diseases. Another potential direction is the study of the pharmacokinetics and pharmacodynamics of CPCA to better understand its mechanism of action and optimize its therapeutic potential. Additionally, further research is needed to explore the potential of CPCA in other disease areas, such as cancer and neurological disorders.
Conclusion
In conclusion, CPCA is a promising compound that has gained significant interest among researchers due to its potential therapeutic applications. The synthesis of CPCA has been optimized to produce high yields and purity levels, making it a feasible compound for research purposes. CPCA has been shown to have potent analgesic and anti-inflammatory effects in animal models, making it a potential candidate for the development of new pain medications. Further research is needed to explore the full therapeutic potential of CPCA and optimize its use in the clinic.
合成法
The synthesis of CPCA involves the reaction of 1-benzylpiperidin-4-one with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction yields CPCA as a white crystalline solid with a high purity level. The synthesis of CPCA has been optimized to produce high yields and purity levels, making it a feasible compound for research purposes.
特性
IUPAC Name |
N-[1-[2-(3-chlorophenyl)acetyl]piperidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2/c1-11(19)17-14-5-7-18(8-6-14)15(20)10-12-3-2-4-13(16)9-12/h2-4,9,14H,5-8,10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGYDDNXBQOSSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCN(CC1)C(=O)CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-[2-(3-chlorophenyl)acetyl]piperidin-4-yl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Azetidin-1-yl-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methanone](/img/structure/B7561877.png)
![2-[(2Z)-2-(cyanomethylidene)-4-oxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B7561883.png)
![2-(3-cyclopentyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)butanamide](/img/structure/B7561895.png)

![[2-(Ethylcarbamoylamino)-2-oxoethyl] 1-(4-chlorophenyl)-3-methylthieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B7561901.png)
![N-[[1-(4-fluorophenyl)cyclopentyl]methyl]-2-[2-(morpholine-4-carbonyl)piperidin-1-yl]acetamide](/img/structure/B7561919.png)
![N-[1-(4-methylbenzoyl)piperidin-4-yl]isoquinoline-1-carboxamide](/img/structure/B7561926.png)

![[2-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-2-oxoethyl] 5-chloro-1,3-dimethylpyrazole-4-carboxylate](/img/structure/B7561941.png)
![Isoquinolin-1-yl-[2-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7561950.png)
![[2-oxo-2-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7561958.png)
![N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]propanamide](/img/structure/B7561965.png)
![[2-(2-bromo-4-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7561973.png)
![[2-[(3-ethoxycarbonyl-5-methyl-4-phenylthiophen-2-yl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7561979.png)